molecular formula C20H18ClN3O5S2 B2593349 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 899977-05-0

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2593349
CAS No.: 899977-05-0
M. Wt: 479.95
InChI Key: RNIJFKQWAGXNEU-UHFFFAOYSA-N
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Description

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O5S2 and its molecular weight is 479.95. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor for Enzymes

This compound has been investigated for its potential as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell proliferation. Studies indicate that derivatives with a similar chemical backbone exhibit potent inhibitory activities against these enzymes, suggesting potential applications in cancer research and therapy due to their ability to halt the proliferation of cancer cells by targeting these enzymes (Gangjee et al., 2008).

Structural Characterization and Inhibitory Potential

Another study focused on the structural characterization of derivatives of dihydropyrimidine and assessed their potential as DHFR inhibitors through molecular docking simulations. This research contributes to the understanding of how small molecular changes affect the biological activity and interaction with target enzymes, paving the way for the design of more effective inhibitors (Al-Wahaibi et al., 2021).

Anticancer Activity

Research has also been conducted on the synthesis and in vitro evaluation of certain sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds for their anticancer activities. These studies are crucial for identifying new therapeutic agents with potential efficacy against various cancer types, highlighting the role of these compounds in contributing to the development of new anticancer drugs (Zyabrev et al., 2022).

Environmental Degradation Studies

In the environmental sector, research has explored the degradation pathways of related chloroacetamide herbicides in natural and amended soils. Understanding the degradation and persistence of these compounds in the environment is essential for assessing their environmental impact and for developing strategies to mitigate potential adverse effects (Rodríguez-Cruz & Lacorte, 2005).

Antibacterial Applications

Some derivatives have been explored for their antibacterial potential, offering insights into the development of new antibiotics or antibacterial agents. These studies are pivotal in the fight against resistant bacterial strains, showcasing the broader implications of research on such compounds beyond their initial scope (Kishimoto et al., 1984).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-mercapto-N-(3-methylphenyl)acetamide to form the intermediate compound, which is then reacted with 2-amino-4,6-dihydroxypyrimidine to yield the final product.", "Starting Materials": [ "3-chloro-4-methoxybenzenesulfonyl chloride", "2-mercapto-N-(3-methylphenyl)acetamide", "2-amino-4,6-dihydroxypyrimidine" ], "Reaction": [ "Step 1: 3-chloro-4-methoxybenzenesulfonyl chloride is reacted with 2-mercapto-N-(3-methylphenyl)acetamide in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate to yield the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS No.

899977-05-0

Molecular Formula

C20H18ClN3O5S2

Molecular Weight

479.95

IUPAC Name

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O5S2/c1-12-4-3-5-13(8-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-6-7-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

RNIJFKQWAGXNEU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

solubility

not available

Origin of Product

United States

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